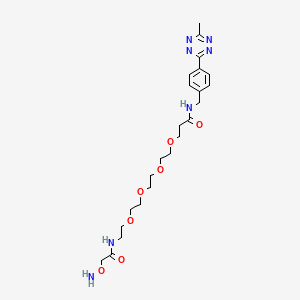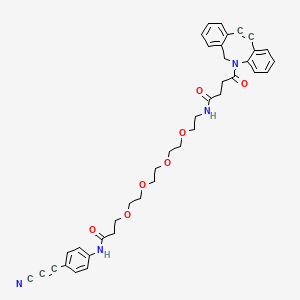
Apn-peg4-dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APN-PEG4-DBCO is a heterobifunctional linker that combines an APN moiety with a DBCO moiety through a four-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation applications due to its stability and reactivity. The APN moiety exhibits exquisite chemoselectivity for cysteine, while the DBCO moiety facilitates click chemistry reactions with azides without the need for a catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of APN-PEG4-DBCO involves the conjugation of an APN moiety to a PEG4 spacer, followed by the attachment of a DBCO moiety. The reaction typically occurs in organic solvents such as dichloromethane (DCM), acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The reaction conditions often include mild temperatures and the use of coupling agents to facilitate the formation of stable bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability and activity .
Análisis De Reacciones Químicas
Types of Reactions
APN-PEG4-DBCO undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO moiety reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for a catalyst
Bioconjugation Reactions: The APN moiety selectively reacts with cysteine residues in proteins, forming stable conjugates.
Common Reagents and Conditions
Reagents: Azides, cysteine-containing proteins, coupling agents.
Conditions: Mild temperatures, organic solvents (DCM, acetonitrile, DMF, DMSO), and aqueous media for bioconjugation
Major Products Formed
Click Chemistry: Formation of stable triazole linkages with azide-containing molecules.
Bioconjugation: Formation of stable APN-cysteine conjugates
Aplicaciones Científicas De Investigación
APN-PEG4-DBCO has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of APN-PEG4-DBCO involves its dual functionality:
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-APN: Similar in structure and functionality, containing an APN moiety and a DBCO moiety linked through a PEG4 spacer.
EZ-Link TFP Ester-PEG4-DBCO: Contains a tetrafluorophenyl (TFP) ester and a DBCO moiety, used for amine-reactive crosslinking.
Uniqueness
APN-PEG4-DBCO is unique due to its combination of APN and DBCO moieties, providing both chemoselectivity for cysteine and efficient click chemistry reactivity with azides. This dual functionality makes it highly versatile for various bioconjugation applications .
Propiedades
Fórmula molecular |
C39H40N4O7 |
|---|---|
Peso molecular |
676.8 g/mol |
Nombre IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C39H40N4O7/c40-20-5-6-31-11-15-35(16-12-31)42-38(45)19-22-47-24-26-49-28-29-50-27-25-48-23-21-41-37(44)17-18-39(46)43-30-34-9-2-1-7-32(34)13-14-33-8-3-4-10-36(33)43/h1-4,7-12,15-16H,17-19,21-30H2,(H,41,44)(H,42,45) |
Clave InChI |
OWARLUSLBQGVSH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)NC4=CC=C(C=C4)C#CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



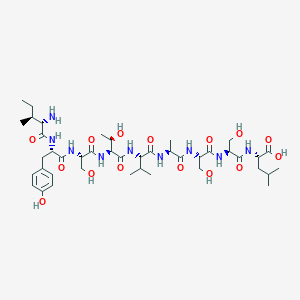
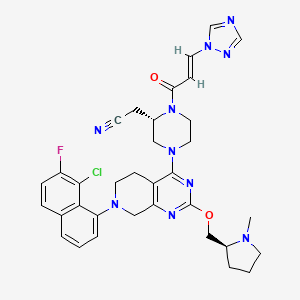
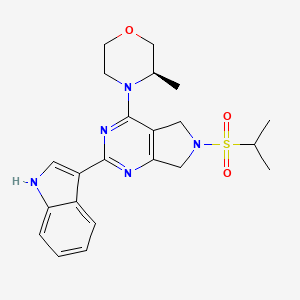
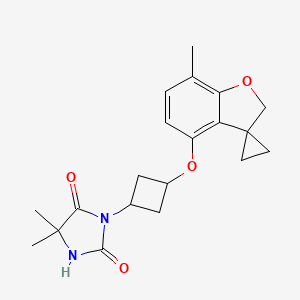
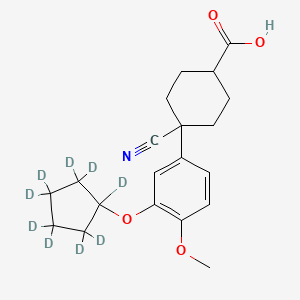
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
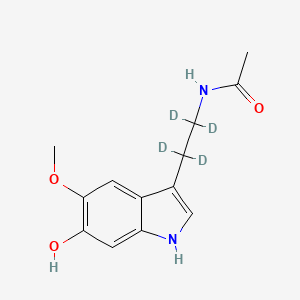
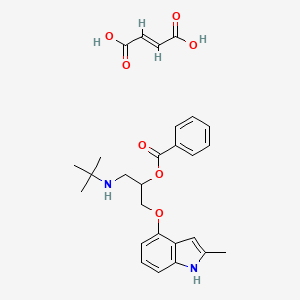
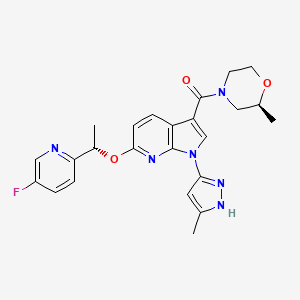
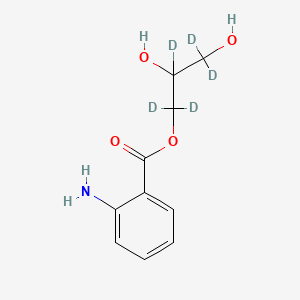
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)

